molecular formula C28H28I6N4O10S B1211637 Iosulamide CAS No. 23205-04-1

Iosulamide

Numéro de catalogue B1211637
Numéro CAS: 23205-04-1
Poids moléculaire: 1374 g/mol
Clé InChI: OZKKEKFKXIOSIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iosulamide is a bis-benzoic analogue of metrizoate . It has been studied as an intravenous contrast agent for cholangiocholecystography due to its low toxicity and rapid blood-bile clearance, offering improved visualization and safety compared to iodipamide .

Applications De Recherche Scientifique

Contrast Enhancement in Computed Tomography

Iosulamide, initially evaluated as a cholangiographic agent, was investigated for its potential in enhancing hepatic contrast in computed tomography (CT). Studies on rats showed its differential enhancement between the liver and various tumors, including mammary adenocarcinoma, colon carcinoma, and hepatoma. It was noted that iosulamide's accumulation in tumors could be attributed to a larger interstitial compartment typical of neoplastic lesions. However, the modest iodine concentrations found in the liver suggested limited usefulness of iosulamide in CT for differentiating liver and hepatic tumors (Burgener, Ciaravino, & Fischer, 1982).

Intravenous Cholangiographic Drug

Iosulamide was also studied as a new intravenous cholangiographic drug. An early human tolerance study indicated that iosulamide could provide adequate bile duct opacification at certain doses, though a significant portion was excreted in urine. Some subjects experienced minimal or mild contrast reactions (Nelson, White, & Nakashima, 1980). Another study highlighted its advantages over meglumine iodipamide in animal tests, noting its lower intravenous toxicity and effective cholangiocholecystographic visualization. Its rapid blood-bile clearance, low toxicity, and lack of hypotensive activity suggested potential advantages over existing contrast agents (Rosenberg, Ackerman, & Nickel, 1980).

Time-Density Evaluation in Liver

In a time-density evaluation using CT scanning, iosulamide meglumine was examined as a potential hepatic contrast agent. The study demonstrated that iosulamide meglumine resulted in significant hepatic opacification, indicating its usefulness in detecting hepatic mass lesions (Marincek, Young, & Enzmann, 1982).

Pharmacokinetics in Animal Studies

A study on dogs explored the potential of iosulamide meglumine as a contrast material for intravenous cholangiography. It was found that higher infusion rates resulted in greater urinary elimination without additional biliary excretion, suggesting no special advantage of iosulamide as a contrast agent (Berk, Barnhart, Nazareno, & Witt, 1981). Another study focused on its pharmacokinetics in rhesus monkeys, revealing rapid clearance and minor renal elimination, suggesting its swift removal from the body (Park, Biddlecome, Rowe, Kullberg, & Edelson, 1981).

Contrast Agents in Computed Tomography

Research using a CT scanner compared liver enhancement with iosulamide and iodipamide in dogs, showing increased liver retention with iosulamide. This indicated potential for specific enhancement of normal liver tissue with iosulamide (Evill, Wilson, & Benness, 1983).

Safety And Hazards

Iosulamide meglumine is considered to have low toxicity . It’s also known that the intravenous toxicity of iosulamide meglumine is considerably lower than that of iodipamide (Cholografin) in the mouse and rat .

Propriétés

IUPAC Name

3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28I6N4O10S/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKKEKFKXIOSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28I6N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76874-89-0 (di-hydrochloride salt)
Record name Iosulamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00177786
Record name Iosulamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1374.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iosulamide

CAS RN

23205-04-1
Record name 3,3′-[Sulfonylbis[(1-oxo-3,1-propanediyl)imino]]bis[5-(acetylethylamino)-2,4,6-triiodobenzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23205-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iosulamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iosulamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iosulamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOSULAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP251KPI8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iosulamide
Reactant of Route 2
Reactant of Route 2
Iosulamide
Reactant of Route 3
Reactant of Route 3
Iosulamide
Reactant of Route 4
Iosulamide
Reactant of Route 5
Reactant of Route 5
Iosulamide
Reactant of Route 6
Iosulamide

Citations

For This Compound
36
Citations
FJ Rosenberg, JH Ackerman, AR Nickel - Investigative Radiology, 1980 - europepmc.org
… iosulamide meglumine is considerably lower than that of iodipamide (Cholografin) in the mouse and rat. The LD50 in mice for iosulamide … ; the LD50 for iosulamide meglumine is 13,600…
Number of citations: 5 europepmc.org
B Marincek, SW Young, DR Enzmann - Investigative Radiology, 1982 - europepmc.org
Iosulamide meglumine, a new intravenous biliary contrast … The iodine was administered both as an iosulamide meglumine … of hepatocytes produced by iosulamide meglumine would be …
Number of citations: 5 europepmc.org
RN Berk, JL Barnhart, G Nazareno… - Investigative Radiology, 1981 - europepmc.org
… Because of relatively low acute toxicity, iosulamide meglumine has been … of iosulamide result in greater urinary elimination without additional biliary excretion. Consequently, iosulamide …
Number of citations: 3 europepmc.org
GB Park, CE Biddlecome, EA Rowe… - Drug Metabolism and …, 1981 - Citeseer
A sensitive, specific, high-performance liquld-chromatographic method for the determination of iosulamide in plasma and urine is described. The method was used to determine …
Number of citations: 9 citeseerx.ist.psu.edu
JA NELSON, GL WHITE… - Investigative …, 1980 - journals.lww.com
A simple dose-ranging human tolerance study of an experimental intravenous cholangiographic agent (iosulamide) was performed. Doses from 10–40 ml were infused in normal, …
Number of citations: 2 journals.lww.com
CA Evill, BC Wilson, GT Benness - Australasian Radiology, 1983 - Wiley Online Library
… iosulamide, in dogs. The results following slow, and rapid infusions suggested increased liver retention of iosulamide … blood was observed with iosulamide in delayed scans following …
Number of citations: 3 onlinelibrary.wiley.com
FA Burgener, V Ciaravino, HW Fischer - Investigative Radiology, 1982 - europepmc.org
Iosulamide, an experimental cholangiographic agent … After intravenous injection of iosulamide in dosages of 140 and … relatively high and prolonged iosulamide accumulation in tumors …
Number of citations: 4 europepmc.org
FA Burgener, V Ciaravino, HW Fischer - Investigative Radiology, 1981 - journals.lww.com
… iosulamide than diatrizoate. Contrast material accumulation in the 3 different tumors was similar for iosulamide … This was clearly not true for iosulamide in our experimental series. The …
Number of citations: 0 journals.lww.com
RA STUDE, LW HEDLUND, GA JOHNSON… - Investigative …, 1987 - journals.lww.com
Eight dogs were infused with one of three different contrast agents: meglumine diatrizoate, iosulamide meglumine, or an ethiodized oil emulsion (EOE13). Image intensity in the liver …
Number of citations: 1 journals.lww.com
AV Moore Jr, EL Decker, S Martinez… - Investigative …, 1981 - journals.lww.com
Non-ionic contrast agents, metrizamide (MET) and iosulamide (IOSUL) and ionic agents, Renografin-60 (RENO-60) and Renografin-60 with epinephrine (RENO-60+ EPI) were …
Number of citations: 3 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.